molecular formula C6H8BrClN2OS B6225536 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride CAS No. 2770368-66-4

3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride

Cat. No.: B6225536
CAS No.: 2770368-66-4
M. Wt: 271.56 g/mol
InChI Key: OHPHDYLPXXWAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride is a heterocyclic compound featuring a thiazole ring and an oxetane ring. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry . The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to DNA and proteins, disrupting their normal function and leading to cell death . This compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine hydrochloride is unique due to its combination of a thiazole ring and an oxetane ring, which imparts distinct chemical and biological properties. The presence of the oxetane ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2770368-66-4

Molecular Formula

C6H8BrClN2OS

Molecular Weight

271.56 g/mol

IUPAC Name

3-(5-bromo-1,3-thiazol-2-yl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C6H7BrN2OS.ClH/c7-4-1-9-5(11-4)6(8)2-10-3-6;/h1H,2-3,8H2;1H

InChI Key

OHPHDYLPXXWAPG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=NC=C(S2)Br)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.